REACTION_CXSMILES
|
[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[N:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1>C1(C)C=CC=CC=1>[NH2:1][C:24]1[CH2:25][CH2:26][C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[N:23]=1 |f:0.1|
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
129.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours within a range of 138°-148° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was heated
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled
|
Type
|
TEMPERATURE
|
Details
|
(external cooling) with 150 cc of water
|
Type
|
CUSTOM
|
Details
|
was 30° C
|
Type
|
DISSOLUTION
|
Details
|
In order to dissolve the crystals, 200 cc of 4-picoline
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
was placed under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to remove most of the residual ammonia
|
Type
|
ADDITION
|
Details
|
It was then treated with dry ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove carbonates
|
Type
|
CUSTOM
|
Details
|
was topped to a liquid temperature of 110° C. at 50 mm Hg
|
Type
|
ADDITION
|
Details
|
To the residue was added about 2 parts of toluene
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |